

Nitric acid reaction mechanisms in organic chemistry

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Compound Name: Nitric Acid

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An In-depth Technical Guide to **Nitric Acid** Reaction Mechanisms in Organic Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric acid (HNO_3) is a powerful and versatile reagent in organic synthesis, primarily utilized for its dual capabilities as a potent nitrating agent and a strong oxidizing agent. Its reactions are fundamental to the synthesis of a vast array of organic compounds, from high-energy materials to essential intermediates in the pharmaceutical and dye industries. This guide provides a comprehensive overview of the core reaction mechanisms of **nitric acid** in organic chemistry. It details the electrophilic aromatic substitution (EAS) pathway for nitrating arenes, the formation of nitrate esters from alcohols, the radical-mediated nitration of alkanes and alkenes, and the complex mechanisms of oxidation. This document includes quantitative data on reaction rates and regioselectivity, detailed experimental protocols for key transformations, and mechanistic diagrams to facilitate a deeper understanding of these critical processes.

Electrophilic Aromatic Nitration

The most prominent reaction involving **nitric acid** in organic chemistry is the nitration of aromatic compounds. This electrophilic aromatic substitution (EAS) reaction introduces a nitro group ($-\text{NO}_2$) onto an aromatic ring, a critical step in the synthesis of many chemical intermediates, such as anilines.^{[1][2]}

Mechanism: Generation of the Electrophile

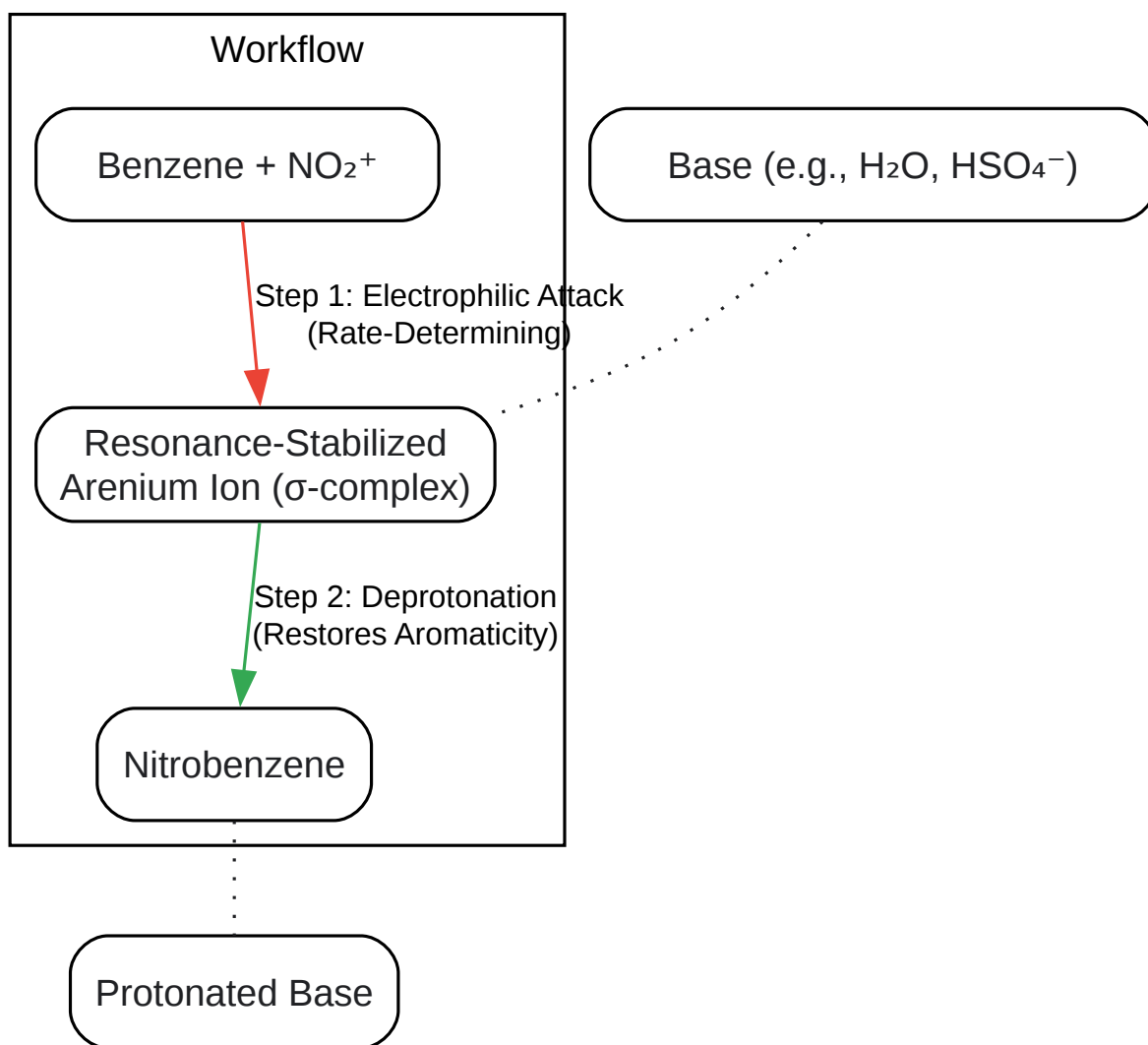
The key electrophile in aromatic nitration is the highly reactive nitronium ion (NO_2^+).^[3] It is typically generated in situ by reacting concentrated **nitric acid** with a stronger acid, most commonly concentrated sulfuric acid (H_2SO_4).^{[1][3]} Sulfuric acid protonates the hydroxyl group of **nitric acid**, which then loses a molecule of water to form the linear nitronium ion.^{[1][4]}

Caption: Generation of the nitronium ion electrophile.

Mechanism: Electrophilic Aromatic Substitution (EAS)

The EAS mechanism for nitration proceeds in two main steps:

- **Attack of the Electrophile:** The π -electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.^[3]
- **Deprotonation:** A weak base, such as water or the bisulfate ion (HSO_4^-), removes a proton from the carbon atom bearing the nitro group.^[3] This restores the aromaticity of the ring, yielding the nitroaromatic product.^[4]



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Caption: The two-step mechanism of electrophilic aromatic nitration.

Regioselectivity and Quantitative Data

Substituents already present on the aromatic ring influence both the rate of reaction and the position of the incoming nitro group (regioselectivity).[5]

- Activating Groups (e.g., -CH₃, -OH, -NHCOCH₃) donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene. They direct the incoming electrophile to the ortho and para positions.^[6]
- Deactivating Groups (e.g., -NO₂, -CN, -CO₂R) withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction. They primarily direct the incoming electrophile to the meta position.^{[1][6]} Halogens are an exception, being deactivating yet ortho, para-directing.^[5]

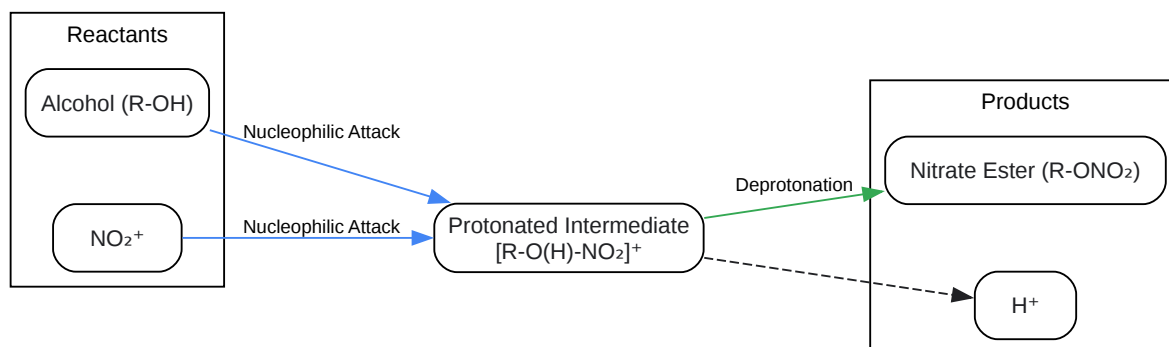
The following table summarizes quantitative data on the relative rates and isomer distributions for the nitration of several monosubstituted benzenes.

| Compound | Substituent | Relative Rate (vs. Benzene = 1) | Ortho (%) | Meta (%) | Para (%) |
|-------------------|-----------------------------------|---------------------------------|-----------|----------|----------|
| Toluene | -CH ₃ | 23 | 58.5 | 4.5 | 37.0 |
| tert-Butylbenzene | -C(CH ₃) ₃ | 15 | 16 | 8 | 75 |
| Chlorobenzene | -Cl | 0.03 | 30 | 1 | 69 |
| Ethyl Benzoate | -CO ₂ Et | 0.003 | 22 | 73 | 5 |
| Nitrobenzene | -NO ₂ | 6 x 10 ⁻⁸ | 6 | 93 | 1 |

Data compiled from references^{[7],[8]}, and^[2].

Nitration of Alcohols: Formation of Nitrate Esters

The reaction of **nitric acid** with alcohols does not typically result in C-NO₂ bond formation. Instead, it leads to the formation of nitrate esters (R-ONO₂), a process sometimes incorrectly referred to as nitration.^[2] The synthesis of nitroglycerin is a classic example.^[9] The mechanism involves the protonation of **nitric acid** by a stronger acid (like H₂SO₄) to form the nitronium ion, which is then attacked by the nucleophilic oxygen of the alcohol.^{[9][10]}



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Caption: Mechanism for the formation of a nitrate ester from an alcohol.

Nitration of Alkenes and Alkanes

Nitration of Alkenes

The direct nitration of alkenes is less common than aromatic nitration and can proceed through different mechanisms, often involving radical species. One pathway involves the addition of a nitro group and another species (like a halogen or another nitro group) across the double bond. For instance, radical halo-nitration can occur via the addition of nitrogen dioxide (formed from **nitric acid**) to the alkene, followed by trapping of the resulting radical by a halogen.^[11]

Nitration of Alkanes

Nitration of alkanes requires harsh conditions, typically occurring in the vapor phase at high temperatures (e.g., $\sim 425^\circ C$) with **nitric acid**.^[12] The reaction proceeds through a free-radical mechanism that is not fully understood.^[12] This process generally results in a mixture of nitroalkanes and cleavage products, limiting its synthetic utility for complex molecules. For example, the nitration of propane yields 1-nitropropane, 2-nitropropane, nitroethane, and nitromethane.^[12]

Nitric Acid as an Oxidizing Agent

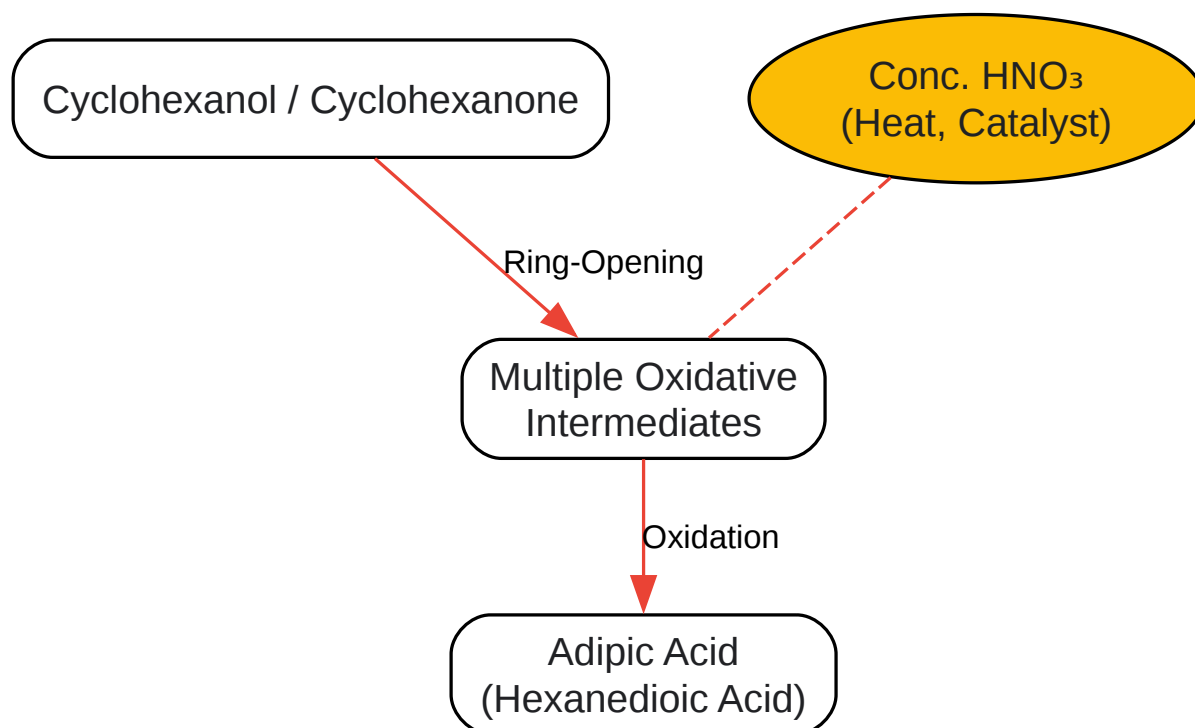
Concentrated **nitric acid** is a powerful oxidizing agent, capable of oxidizing various organic functional groups. The reaction often produces nitrogen oxides (NO_x) as byproducts.

Oxidation of Alcohols and Aldehydes

Primary alcohols can be oxidized by **nitric acid** to carboxylic acids. The mechanism is believed to involve either the formation of a nitrate ester intermediate followed by elimination to an aldehyde, or direct hydride abstraction to form the aldehyde. The aldehyde is then further oxidized to the carboxylic acid.^[13]

Oxidation of Cycloalkanes: Adipic Acid Synthesis

A significant industrial application of **nitric acid**'s oxidizing power is the production of adipic acid from a mixture of cyclohexanol and cyclohexanone.^[14] This ring-opening oxidation is a complex, multi-step process that breaks C-C bonds to form the linear dicarboxylic acid, a key monomer in the production of nylon.^[15]



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Caption: Simplified workflow for the oxidation of cyclohexanol to adipic acid.

Experimental Protocols

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol: Nitration of Benzene to Nitrobenzene[16]

- **Preparation of Nitrating Mixture:** In a 250 mL round-bottom flask, carefully and slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated **nitric acid**. Cool the flask in an ice-water bath to manage the exothermic mixing.
- **Reaction Setup:** Place a thermometer in the acid mixture.
- **Addition of Benzene:** While shaking or stirring the flask, add 17.5 mL of benzene dropwise. The rate of addition should be controlled to ensure the reaction temperature does not exceed 55 °C. Use the ice bath as needed for cooling.
- **Heating:** After the addition is complete, fit a condenser to the flask and heat the mixture to 60 °C for 40-45 minutes with intermittent shaking.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into 150 mL of cold water in a beaker.
- **Separation:** Transfer the mixture to a separatory funnel. The lower layer is the aqueous acid, and the upper layer is the crude nitrobenzene product. Separate the layers.
- **Washing:** Wash the organic layer sequentially with water (2x), 50 mL of aqueous sodium bicarbonate solution (to neutralize residual acid), and a final portion of water.
- **Drying and Purification:** Dry the nitrobenzene layer with anhydrous calcium chloride. The final product can be purified by simple distillation, collecting the fraction at 206-211 °C.

Protocol: Oxidation of Cyclohexanol to Adipic Acid[17]

- Preparation: Half-fill a 100 cm³ beaker with water and heat it to 80–90 °C to serve as a water bath.
- Reaction Setup: In a fume hood, add 1 cm³ of 5 M **nitric acid** to a test tube and place it in the hot water bath.
- Addition of Substrate: Carefully add six drops of cyclohexanol to the hot **nitric acid** in the test tube. Brown fumes (NO_x) will be observed.
- Reaction Time: Leave the test tube in the water bath for 10 minutes.
- Crystallization: Remove the test tube and allow it to cool to room temperature. Then, place it in an ice bath to induce crystallization of the adipic acid product.
- Isolation: Filter the crystals using suction filtration, wash them with a small amount of cold deionized water (approx. 2 cm³), and allow them to dry.
- Characterization: The identity and purity of the product can be confirmed by measuring its melting point (literature value: 152 °C).

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